molecular formula C6H3BrClFO B1275642 2-Bromo-6-chloro-4-fluorophenol CAS No. 886499-83-8

2-Bromo-6-chloro-4-fluorophenol

Cat. No.: B1275642
CAS No.: 886499-83-8
M. Wt: 225.44 g/mol
InChI Key: CRWILTIFGXJONJ-UHFFFAOYSA-N
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Description

2-Bromo-6-chloro-4-fluorophenol is an organic compound with the molecular formula C6H3BrClFO. It is a halogenated phenol, characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring.

Biochemical Analysis

Biochemical Properties

2-Bromo-6-chloro-4-fluorophenol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The compound’s interactions are primarily characterized by its ability to form hydrogen bonds and halogen bonds due to the presence of bromine, chlorine, and fluorine atoms. These interactions can influence the activity of enzymes and proteins, potentially leading to inhibition or activation of specific biochemical pathways .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound may alter the phosphorylation status of key signaling proteins, leading to changes in downstream signaling events. Additionally, it can modulate the expression of genes involved in metabolic processes, thereby impacting cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The compound can bind to specific sites on enzymes and proteins, leading to either inhibition or activation of their activity. This binding can result in conformational changes in the target biomolecules, affecting their function. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific storage conditions, but it may degrade over time when exposed to light or heat. Long-term exposure to the compound can lead to cumulative effects on cellular processes, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal or no adverse effects, while higher doses can lead to toxicity and adverse reactions. Studies have identified threshold effects, where a specific dosage level triggers significant changes in cellular function and overall health. High doses of this compound can result in toxic effects, including oxidative stress, inflammation, and cellular damage .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into different metabolites. These interactions can affect metabolic flux and the levels of specific metabolites within cells. The compound’s metabolism may involve phase I and phase II reactions, including oxidation, reduction, and conjugation processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can affect its bioavailability and overall efficacy in biochemical reactions and cellular processes .

Subcellular Localization

This compound exhibits specific subcellular localization patterns that influence its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. Its localization can affect its interactions with biomolecules and its overall impact on cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-chloro-4-fluorophenol typically involves the halogenation of phenol derivatives. One common method is the fluorination of bromochlorophenol using N-fluoropyridinium salts. This reaction is carried out under controlled conditions to ensure selective fluorination at the desired position .

Industrial Production Methods: In an industrial setting, the production of this compound may involve multi-step processes, including the bromination and chlorination of phenol, followed by selective fluorination. The reaction conditions are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-6-chloro-4-fluorophenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenols, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

2-Bromo-6-chloro-4-fluorophenol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor for the development of bioactive compounds with potential therapeutic applications.

    Medicine: Research into its derivatives has shown promise in the treatment of diseases such as Huntington’s disease.

    Industry: It is employed in the production of resins, dyes, and other industrial chemicals.

Comparison with Similar Compounds

  • 2-Bromo-4-chloro-6-fluorophenol
  • 2-Chloro-4-fluorophenol
  • 2-Bromo-6-fluorophenol

Comparison: 2-Bromo-6-chloro-4-fluorophenol is unique due to the presence of three different halogen atoms, which impart distinct chemical properties. Compared to similar compounds, it exhibits higher reactivity and selectivity in certain reactions, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

2-bromo-6-chloro-4-fluorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClFO/c7-4-1-3(9)2-5(8)6(4)10/h1-2,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRWILTIFGXJONJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)O)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90396848
Record name 2-Bromo-6-chloro-4-fluorophenol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886499-83-8
Record name 2-Bromo-6-chloro-4-fluorophenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886499-83-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-6-chloro-4-fluorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90396848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-6-chloro-4-fluorophenol
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